molecular formula C20H13BrN2O3S2 B11938326 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide

Cat. No.: B11938326
M. Wt: 473.4 g/mol
InChI Key: CGDLWHGPJPVPDU-ATVHPVEESA-N
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Description

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide is a synthetic compound known for its role as a selective, cell membrane-permeable clathrin inhibitor. It is commonly used in biochemical research to study clathrin-mediated endocytosis and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide involves the condensation of 4-bromobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one, followed by the reaction with naphthalene-1-sulfonamide. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide is widely used in scientific research, particularly in the following areas:

    Chemistry: Studying the mechanisms of clathrin-mediated endocytosis.

    Biology: Investigating cellular processes such as receptor-mediated endocytosis and synaptic vesicle recycling.

    Medicine: Exploring potential therapeutic applications in diseases involving endocytosis pathways.

    Industry: Developing new biochemical assays and screening methods

Mechanism of Action

The compound exerts its effects by competitively inhibiting the clathrin terminal domain, which is essential for clathrin-mediated endocytosis. This inhibition prevents the formation of clathrin-coated pits and vesicles, thereby disrupting endocytic processes. The molecular targets include the clathrin terminal domain and associated proteins such as amphiphysin .

Properties

Molecular Formula

C20H13BrN2O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12-

InChI Key

CGDLWHGPJPVPDU-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3

Origin of Product

United States

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